An In-depth Technical Guide to the Basic Properties of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
An In-depth Technical Guide to the Basic Properties of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. This compound is a key building block in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system.[1] The inclusion of a trifluoromethyl group at the 7-position significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a subject of interest in drug discovery.
Core Physicochemical Properties
The basic properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is not extensively available in peer-reviewed literature, reliable estimations can be made based on computational models and data from analogous structures.
| Property | Estimated Value/Information | Source/Methodology | Notes |
| Molecular Formula | C₁₀H₁₀F₃N | - | Confirmed by multiple chemical suppliers. |
| Molecular Weight | 201.19 g/mol | - | Confirmed by multiple chemical suppliers. |
| Appearance | Light yellow liquid | Chem-Impex | A common physical state for this compound.[1] |
| pKa | 8.5 - 9.0 | Estimation | The pKa of the parent compound, 1,2,3,4-tetrahydroisoquinoline, is predicted to be around 9.36. The strong electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the secondary amine. A study on 3-trifluoromethyl substituted tetrahydroisoquinolines noted a decreased pKa of the amine.[2] |
| logP | ~3.2 | PubChem (for isomer) | This is a computationally predicted value for the isomeric compound 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline and serves as a reasonable estimate, indicating significant lipophilicity. |
| Solubility | Poorly soluble in water | General principle | The high estimated logP value suggests low aqueous solubility. It is expected to be soluble in organic solvents like DMSO and ethanol. |
| Storage | 0-8 °C | Chem-Impex | Recommended storage condition to ensure stability.[1] |
Biological Activity and Potential Signaling Pathways
Tetrahydroisoquinoline (THIQ) derivatives are a well-established class of compounds with a broad range of biological activities, including antitumor, antibacterial, anti-HIV, and neuropharmacological effects.[3][4] Many THIQ-based compounds interact with G-protein coupled receptors (GPCRs) and monoamine transporters.
While the specific biological targets of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline have not been fully elucidated, a closely related isomer, 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline, has been shown to be a selective inhibitor of phenylethanolamine N-methyltransferase (PNMT) with reduced affinity for the α₂-adrenoceptor .[2] PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine in the adrenal medulla and certain brain regions. Inhibition of PNMT can lead to a decrease in epinephrine levels and a relative increase in norepinephrine, which can have significant physiological effects.
The diagram below illustrates a simplified workflow for evaluating the biological activity of a novel tetrahydroisoquinoline derivative.
Based on the activity of the related isomer, a potential mechanism of action for 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline could involve the modulation of adrenergic signaling. The following diagram depicts a simplified noradrenergic synapse and the potential site of action for a PNMT inhibitor.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the basic properties of novel compounds. Below are standard methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
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Preparation of Solutions:
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Prepare a 0.01 M solution of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
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Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
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Titration:
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Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
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Place a known volume (e.g., 20 mL) of the compound solution in a beaker with a magnetic stirrer.
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Add the titrant (0.1 M HCl, as the compound is basic) in small, precise increments (e.g., 0.1 mL).
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Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the pH versus the volume of titrant added to generate a titration curve.
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The pKa is the pH at the half-equivalence point, where half of the compound has been protonated. This can be determined from the midpoint of the buffer region of the titration curve or from the first derivative plot.
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Determination of logP by HPLC
A common method for estimating logP is by correlating the retention time of a compound on a reverse-phase HPLC column with the known logP values of a set of standard compounds.
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Preparation of Standards and Sample:
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Prepare a set of standard compounds with known logP values that bracket the expected logP of the test compound. Dissolve them in the mobile phase.
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Prepare a solution of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline in the mobile phase.
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HPLC Conditions:
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Column: C18 reverse-phase column.
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Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: Typically 1.0 mL/min.
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Detection: UV detector at a wavelength where the compound has significant absorbance.
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Procedure:
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Inject the standard solutions and the sample solution onto the HPLC system.
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Record the retention time (t_R) for each compound.
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Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
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Data Analysis:
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Plot log(k') versus the known logP values for the standard compounds.
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Perform a linear regression to obtain a calibration curve.
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Use the log(k') of the test compound and the equation of the line from the calibration curve to calculate its logP.
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Determination of Aqueous Solubility by Shake-Flask Method
This is the gold standard method for determining thermodynamic solubility.
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Procedure:
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Add an excess amount of solid 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). A visible excess of solid should remain.
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Seal the vials and agitate them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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After incubation, allow the vials to stand to let the undissolved solid settle.
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Carefully remove an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
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Quantification:
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Dilute the filtrate with a suitable solvent.
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Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.
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The measured concentration represents the equilibrium solubility of the compound in the tested buffer.
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The diagram below outlines the decision-making process for selecting a suitable experimental method for solubility determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
